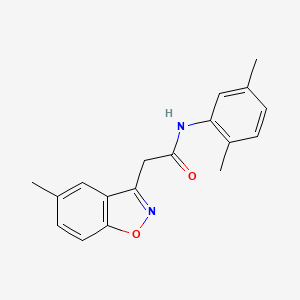
N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The benzisoxazole intermediate is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions could target the benzisoxazole ring or the acetamide group, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide would depend on its specific biological target. Generally, benzisoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(1,2-benzisoxazol-3-yl)acetamide: Lacks the methyl group on the benzisoxazole ring.
N-(2,5-dimethylphenyl)-2-(5-chloro-1,2-benzisoxazol-3-yl)acetamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is unique due to the specific substitution pattern on the benzisoxazole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-11-5-7-17-14(8-11)16(20-22-17)10-18(21)19-15-9-12(2)4-6-13(15)3/h4-9H,10H2,1-3H3,(H,19,21) |
InChI Key |
ZGPCOOQXDFQIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















